

Application Notes and Protocols for 6-NBDG Staining in Live Cells

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Compound of Interest

Compound Name: 6-NBDG

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Introduction

6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (**6-NBDG**) is a fluorescently labeled deoxyglucose analog that serves as a valuable tool for monitoring glucose uptake in living cells.[1] Due to its fluorescent properties, **6-NBDG** allows for the visualization and quantification of glucose transport using various techniques, including fluorescence microscopy, flow cytometry, and microplate assays.[2] This document provides detailed protocols and application notes for the use of **6-NBDG** in live-cell imaging and analysis.

6-NBDG is transported into cells primarily through glucose transporters (GLUTs), with a particularly high affinity for GLUT1.[3][4] However, it is crucial to note that some studies suggest that its uptake can also occur via transporter-independent mechanisms, a factor to consider when interpreting results.[5][6] Unlike glucose, **6-NBDG** is not readily metabolized, leading to its accumulation within the cell, which facilitates its detection.[7]

Data Presentation

Table 1: Recommended 6-NBDG Staining Parameters for Live Cells

Parameter	Recommended Range	Cell Type Examples	Notes
6-NBDG Concentration	50 - 400 μ M	L929 fibroblasts, T cells, Kidney cells, Astrocytes	Optimal concentration should be determined empirically for each cell line and experimental condition. [5] [8] [9] [10]
Incubation Time	15 - 60 minutes	T cells, L929 fibroblasts	Shorter incubation times (e.g., 15 min) may reflect passive labeling, while longer times are more indicative of metabolic uptake. [10] [11]
Starvation/Pre-incubation	20 - 60 minutes	Murine breast cancer cells	A glucose starvation step in glucose-free media prior to 6-NBDG incubation is critical for optimal uptake. [8]
Excitation Wavelength	~465 - 485 nm	Various	
Emission Wavelength	~530 - 540 nm	Various	

Experimental Protocols

Protocol 1: 6-NBDG Staining for Fluorescence Microscopy

This protocol is suitable for visualizing glucose uptake in adherent cells.

Materials:

- Live cells cultured on glass-bottom dishes or chamber slides

- **6-NBDG** stock solution (e.g., 10 mg/mL in ethanol or DMSO)
- Glucose-free culture medium (e.g., glucose-free DMEM)
- Complete culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

- **Cell Seeding:** Seed cells on glass-bottom dishes or chamber slides to achieve a desired confluency (e.g., 60-80%) for imaging.
- **Glucose Starvation:** Aspirate the complete culture medium. Wash the cells once with warm PBS. Add pre-warmed glucose-free culture medium and incubate for 20-60 minutes at 37°C and 5% CO₂.[\[8\]](#)
- **6-NBDG Staining:** Prepare the **6-NBDG** staining solution by diluting the stock solution in glucose-free culture medium to the desired final concentration (e.g., 100 µM).
- Remove the starvation medium and add the **6-NBDG** staining solution to the cells.
- **Incubation:** Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light. [\[10\]](#)[\[11\]](#) The optimal incubation time should be determined for your specific cell type.
- **Washing:** Aspirate the staining solution and wash the cells three times with cold PBS to remove extracellular **6-NBDG**.
- **Imaging:** Add fresh glucose-free medium or PBS to the cells. Immediately image the cells using a fluorescence microscope with excitation and emission wavelengths around 485 nm and 535 nm, respectively.[\[12\]](#)

Protocol 2: 6-NBDG Staining for Flow Cytometry

This protocol allows for the quantification of glucose uptake in a cell population.

Materials:

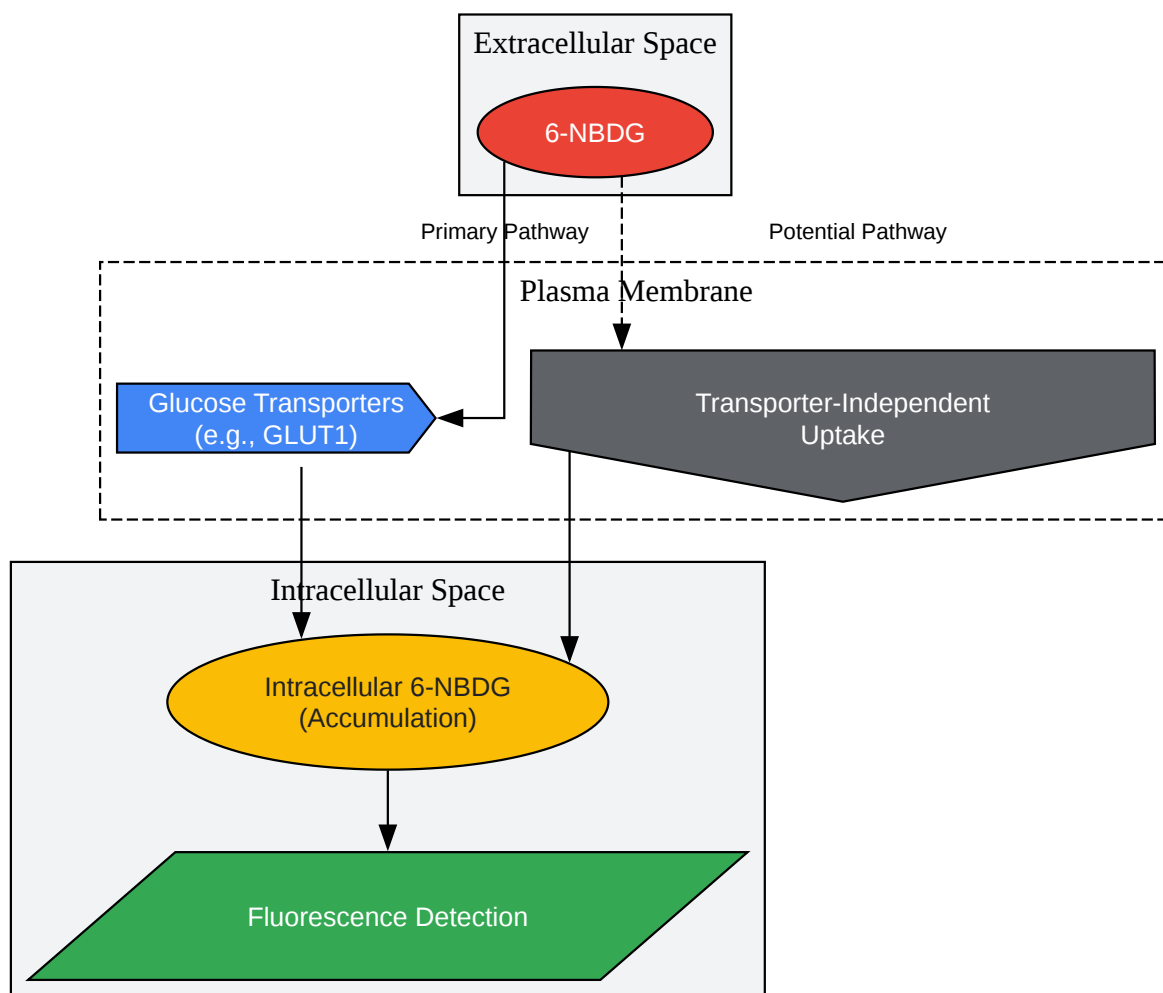
- Suspension or adherent cells
- **6-NBDG** stock solution
- Glucose-free culture medium
- Complete culture medium
- PBS
- Flow cytometer with a blue laser (488 nm)

Procedure:

- **Cell Preparation:** For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE Express) and resuspend in complete medium. Count the cells and adjust the density.
- **Glucose Starvation:** Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in pre-warmed glucose-free culture medium. Incubate for 20-60 minutes at 37°C and 5% CO₂.[\[8\]](#)
- **6-NBDG Staining:** Prepare the **6-NBDG** staining solution in glucose-free medium at the desired concentration (e.g., 100 µM).
- Add the staining solution to the cell suspension.
- **Incubation:** Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.[\[10\]](#)[\[11\]](#)
- **Washing:** Centrifuge the cells at 400 x g for 5 minutes at room temperature.[\[12\]](#) Aspirate the supernatant and wash the cell pellet twice with cold PBS.
- **Resuspension:** Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS).
- **Analysis:** Analyze the cells on a flow cytometer, detecting the **6-NBDG** signal in the green fluorescence channel (e.g., FITC channel).

Mandatory Visualization

Caption: Experimental workflow for **6-NBDG** staining of live cells.



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Caption: Cellular uptake pathways of **6-NBDG**.

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